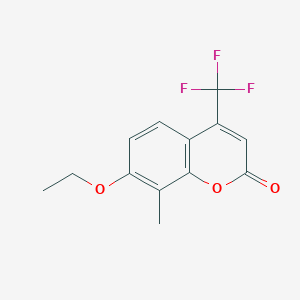![molecular formula C14H10F3N3O2S B5874106 N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is widely used in scientific research for its ability to modulate glutamate signaling.
Mecanismo De Acción
TFB-TBOA inhibits glutamate transporters by binding to their substrate-binding site. This results in the accumulation of extracellular glutamate and the modulation of glutamate signaling. TFB-TBOA is a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to modulate glutamate signaling in several brain regions, including the hippocampus, striatum, and cortex. It has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. Additionally, TFB-TBOA has been shown to enhance the efficacy of certain antidepressant drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TFB-TBOA is its potency and selectivity for glutamate transporters. This allows for precise modulation of glutamate signaling without affecting other neurotransmitter systems. However, TFB-TBOA is a relatively new compound, and its long-term effects on the brain are not well understood. Additionally, its complex synthesis method and high cost may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research involving TFB-TBOA. One area of interest is the role of glutamate transporters in neurological disorders, and how TFB-TBOA may be used as a therapeutic agent. Additionally, further studies are needed to understand the long-term effects of TFB-TBOA on the brain and its potential for neuroprotection. Finally, the development of more potent and selective glutamate transporter inhibitors may provide new insights into the role of glutamate signaling in the brain.
Métodos De Síntesis
TFB-TBOA can be synthesized using a multistep process starting with 2-(trifluoromethyl)-1H-benzimidazole. The benzimidazole is first reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with aniline to form the final product, TFB-TBOA. The synthesis of TFB-TBOA is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TFB-TBOA is widely used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in many physiological processes, including learning and memory. Glutamate transporters regulate the extracellular concentration of glutamate, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)13-18-11-7-6-9(8-12(11)19-13)20-23(21,22)10-4-2-1-3-5-10/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWHKICXWVEODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)

![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)




![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)


![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
